![molecular formula C12H20F3NO3 B13797928 hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B13797928.png)
hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate is an organic compound with the molecular formula C12H20F3NO3. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate typically involves the reaction of hexan-2-ol with 3-[(2,2,2-trifluoroacetyl)amino]butanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-70°C and using an appropriate solvent such as distilled water .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures consistent product quality and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products have diverse applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoroacetyl)oxazole: Known for its use in medicinal chemistry and drug discovery.
2-Amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran: Exhibits significant anticancer activity.
Uniqueness
Hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate is unique due to its specific combination of a hexyl group and a trifluoroacetyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H20F3NO3 |
|---|---|
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-4-5-6-9(3)19-10(17)7-8(2)16-11(18)12(13,14)15/h8-9H,4-7H2,1-3H3,(H,16,18) |
Clave InChI |
FHDWVJQWYXIEGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)OC(=O)CC(C)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


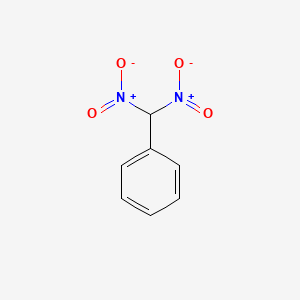
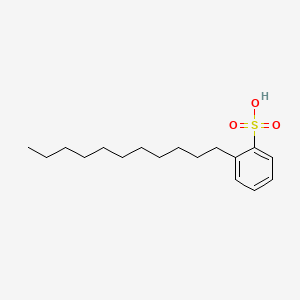
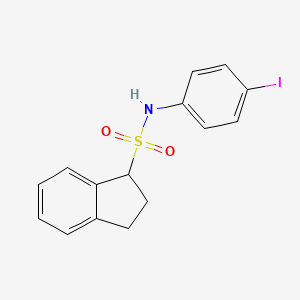
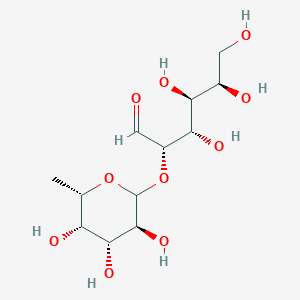
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
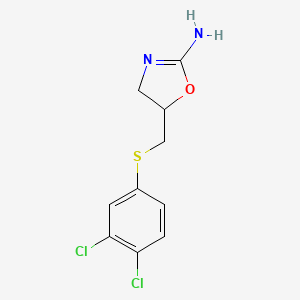

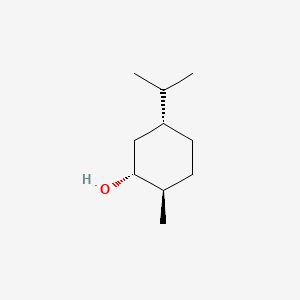
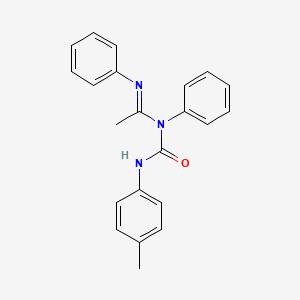
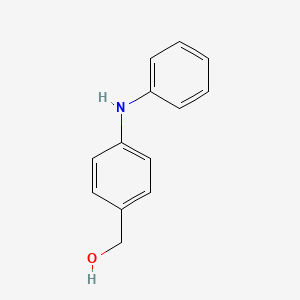
![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
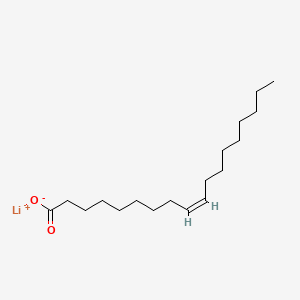
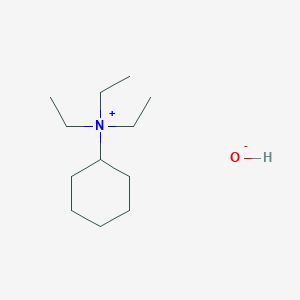
![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)
